molecular formula C22H20O8 B2544499 ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate CAS No. 637750-64-2

ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate

Cat. No.: B2544499
CAS No.: 637750-64-2
M. Wt: 412.394
InChI Key: KVYBZGGMFRVSAI-UHFFFAOYSA-N
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Description

Ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is a synthetic flavonoid derivative featuring a chromen-4-one core substituted at position 3 with a benzoate ester and at position 7 with an ethoxy-oxoacetate group. Its molecular formula is C₂₂H₂₀O₈, with a molecular weight of 412.39 g/mol. The compound’s structure combines a chromenone scaffold—known for bioactivity in cancer and inflammation—with esterified side chains that modulate solubility and target interaction .

Properties

IUPAC Name

ethyl 4-[7-(2-ethoxy-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O8/c1-3-26-20(23)13-28-16-9-10-17-18(11-16)29-12-19(21(17)24)30-15-7-5-14(6-8-15)22(25)27-4-2/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYBZGGMFRVSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxy-Oxoethoxy Group: This step involves the reaction of the chromen-4-one core with ethyl oxalyl chloride in the presence of a base such as pyridine to introduce the ethoxy-oxoethoxy group.

    Esterification: The final step involves the esterification of the intermediate product with 4-hydroxybenzoic acid in the presence of a catalyst such as sulfuric acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and ether linkages.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural variations among analogues include:

  • Ester group modifications (ethyl, methyl, propyl, tert-butyl).
  • Substituents on the chromen-4-one core (alkoxy, aryloxy, cyano, halogen).
  • Additional functional groups (hydrazones, thiazolidinones).
Table 1: Comparative Structural and Physicochemical Properties
Compound Name (CAS/ID) Substituent at Position 7 (Chromen) Benzoate Ester Group Molecular Weight (g/mol) Key Features/Applications References
Target Compound 2-ethoxy-2-oxoethoxy Ethyl 412.39 High lipophilicity; potential enzyme inhibition
Propyl 4-{[7-(2-tert-butoxy-2-oxoethoxy)... 2-tert-butoxy-2-oxoethoxy Propyl 454.48 Increased steric bulk; slower metabolism
Methyl 4-({7-[2-(allyloxy)-2-oxoethoxy]... 2-(allyloxy)-2-oxoethoxy Methyl 380.39 Enhanced reactivity (allyl group)
Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate (WIHDEY) Oxoacetate (no ethoxy) Ethyl 264.26 Simplified structure; lower molecular weight
Ethyl 4-[5-(2-methoxy-2-oxoethylidene)... (4h) Thiazolidinone-hydrazone Ethyl ~450 (estimated) ALR2 inhibition (IC₅₀ = 0.02 µM)
Methyl 4-{[7-(cyanomethoxy)-4-oxo...}benzoate Cyanomethoxy Methyl 351.31 Electron-withdrawing cyano group

Key Research Findings

ALR2 Inhibition: Ethyl-substituted thiazolidinone derivatives outperform the target compound in enzyme inhibition, highlighting the critical role of the thiazolidinone-hydrazone motif .

Thermal Stability: Cyanomethoxy-substituted analogues exhibit exceptional predicted thermal stability, making them candidates for high-temperature processes .

Metabolic Considerations: Methyl esters (e.g., Methyl 4-{[7-(cyanomethoxy)...) may undergo faster hydrolysis than ethyl or propyl derivatives, affecting in vivo half-life .

Biological Activity

Ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate, a compound belonging to the class of chromene derivatives, has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20O5C_{15}H_{20}O_5, with a molecular weight of 280.32 g/mol. The compound features a chromene backbone, which is known for various pharmacological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chromene derivatives with ethyl 2-bromoacetate under basic conditions. The reaction conditions generally include:

  • Reagents : Ethyl 2-bromoacetate, potassium carbonate.
  • Solvent : Acetone.
  • Temperature : Approximately 65 °C for optimal yield.

The product is purified through recrystallization from suitable solvents, yielding a high-purity compound suitable for biological testing.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Studies have shown that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro assays have reported minimum inhibitory concentrations (MICs) that suggest its potential as a therapeutic agent in treating infections.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Effects

In recent studies, this compound has shown promise in inhibiting cancer cell proliferation. It induces apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the Wnt/β-catenin pathway.

The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:

  • Antioxidant Mechanism : The presence of hydroxyl groups in the structure enhances electron donation capabilities, facilitating free radical scavenging.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways, leading to cell death.
  • Anticancer Mechanism : Ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yloxy}benzoate modulates gene expression related to apoptosis and cell cycle regulation.

Case Studies

  • Study on Antioxidant Activity :
    A study assessed the antioxidant capacity using DPPH and ABTS assays, revealing that the compound significantly reduced free radical levels compared to control groups.
  • Antimicrobial Efficacy :
    Another investigation evaluated the antimicrobial properties against clinical isolates, demonstrating effectiveness comparable to standard antibiotics.
  • Cancer Cell Line Study :
    In vitro studies on breast cancer cells indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.

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